molecular formula C14H14N2O2S B5751994 N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide

N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide

Cat. No. B5751994
M. Wt: 274.34 g/mol
InChI Key: UFZQAGRTXJPCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide, also known as MTEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTEDA is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Mechanism of Action

The mechanism of action of N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins in the body, which may be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer. In vivo studies have shown that N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a building block for the synthesis of novel materials. Further studies are needed to explore its properties and potential applications in material science. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide can be synthesized through the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The resulting 2-thiophenyl chloride is then reacted with N-(2-methylbenzoyl)glycine methyl ester to form N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide.

Scientific Research Applications

N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. In agriculture, N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied as a potential herbicide due to its ability to inhibit plant growth. In material science, N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-5-2-3-7-12(10)14(17)18-16-13(15)9-11-6-4-8-19-11/h2-8H,9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZQAGRTXJPCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C(CC2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C(/CC2=CC=CS2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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